

Application Notes and Protocols for Haplogroup O-M122 in Ancestry Studies

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Compound of Interest

Compound Name: M122

Cat. No.: B608785

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Application Notes

Introduction to Haplogroup O-M122

Haplogroup O-M122, also known as O2, is a human Y-chromosome DNA haplogroup that is predominantly found in East and Southeast Asia.[1][2] It is a descendant of Haplogroup O-M175 and is defined by the presence of the single nucleotide polymorphism (SNP) M122. The origin of Haplogroup O-M122 is believed to be in Southeast Asia or China, with an estimated age of 25,000 to 30,000 years.[1] This haplogroup is of significant interest in population genetics and ancestry studies due to its high frequency in a large portion of the world's population and its utility in tracing major prehistoric migrations in Asia.

Practical Applications in Ancestry and Population Studies

The study of Haplogroup O-M122 has several key applications for researchers, scientists, and drug development professionals:

- **Tracing Paternal Lineage and Ancestry:** The Y-chromosome is passed down from father to son with minimal changes, making it an excellent tool for tracing paternal ancestry.[3] Individuals carrying the M122 marker share a common paternal ancestor who lived thousands of years ago. Genetic testing for this haplogroup can confirm East or Southeast Asian paternal origins.

- **Understanding Population Migration and History:** The geographical distribution and frequency of Haplogroup O-**M122** and its subclades provide insights into the migration patterns of ancient populations. For instance, the high diversity of O-**M122** haplotypes in Southern East Asia suggests a southern origin for this lineage, followed by a northward migration of its carriers.^{[4][5]} This genetic data can be correlated with archaeological and linguistic evidence to reconstruct a more complete picture of human history in Asia.
- **Population Stratification in Genetic Studies:** In genetic association studies, particularly in the context of drug development and personalized medicine, it is crucial to account for population structure to avoid false-positive associations. Y-chromosome haplogroups, including O-**M122**, can be used as markers to define population strata and ensure the robustness of study results.^{[6][7]}
- **Forensic Science:** Y-chromosome analysis, including the identification of haplogroups like O-**M122**, can be a valuable tool in forensic investigations, especially in cases involving male lineage identification or mixed DNA samples.^{[8][9]}

Data Presentation

Table 1: Frequency of Haplogroup O-**M122** in Various Populations

| Population | Region | Frequency (%) |
|-------------|----------------|---------------|
| Han Chinese | East Asia | 30-60 |
| Koreans | East Asia | 30-40 |
| Japanese | East Asia | 20-30 |
| Vietnamese | Southeast Asia | ~40 |
| Thais | Southeast Asia | 30-40 |
| Filipinos | Southeast Asia | ~15 |
| Tibetans | Central Asia | 40-50 |
| Burmese | Southeast Asia | 30-40 |

Note: Frequencies can vary between different studies and sub-populations.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Whole Blood

This protocol describes a standard method for extracting high-quality genomic DNA from human whole blood samples, suitable for downstream applications such as PCR.

Materials:

- Whole blood sample collected in EDTA tubes
- Red Blood Cell (RBC) Lysis Buffer (e.g., 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
- Cell Lysis Solution (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol
- 70% Ethanol
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Microcentrifuge
- Water bath or heat block

Procedure:

- Collect 3 mL of whole blood in an EDTA tube.

- Add 9 mL of RBC Lysis Buffer, mix by inversion, and incubate at room temperature for 10 minutes.
- Centrifuge at 2,000 x g for 10 minutes. Discard the supernatant.
- Resuspend the white blood cell pellet in 3 mL of Cell Lysis Solution.
- Add 15 µL of Proteinase K (20 mg/mL) and mix thoroughly.
- Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.
- Add 15 µL of RNase A (10 mg/mL), mix, and incubate at 37°C for 30 minutes.
- Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.
- Carefully transfer the upper aqueous phase to a new tube.
- Add an equal volume of Chloroform:Isoamyl Alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes.
- Transfer the upper aqueous phase to a new tube.
- Add an equal volume of isopropanol and mix gently by inversion until DNA precipitates.
- Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
- Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes.
- Carefully discard the ethanol and air-dry the pellet for 10-15 minutes.
- Resuspend the DNA pellet in 50-100 µL of TE Buffer.
- Quantify the DNA using a spectrophotometer and assess its purity. A 260/280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: PCR Amplification of the **M122** Locus

This protocol outlines the amplification of the Y-chromosome region containing the **M122** SNP using Polymerase Chain Reaction (PCR).

Materials:

- Genomic DNA sample (10-50 ng/ μ L)
- Forward and Reverse Primers for the **M122** locus (primer sequences should be obtained from relevant literature, e.g., publications by the Y Chromosome Consortium).
- dNTP mix (10 mM each)
- Taq DNA Polymerase (5 U/ μ L) and corresponding PCR buffer (10x)
- Nuclease-free water
- Thermocycler

PCR Reaction Setup (25 μ L total volume):

| Component | Volume (μ L) | Final Concentration |
|-----------------------------|-------------------|---------------------|
| 10x PCR Buffer | 2.5 | 1x |
| dNTP mix (10 mM) | 0.5 | 200 μ M |
| Forward Primer (10 μ M) | 1.0 | 0.4 μ M |
| Reverse Primer (10 μ M) | 1.0 | 0.4 μ M |
| Genomic DNA | 1.0 | 10-50 ng |
| Taq DNA Polymerase | 0.25 | 1.25 U |
| Nuclease-free water | 18.75 | - |

Thermocycling Conditions:

| Step | Temperature (°C) | Time | Cycles |
|----------------------|------------------|--------|--------|
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 94 | 30 sec | 30-35 |
| Annealing | 55-65* | 30 sec | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | |

*The annealing temperature should be optimized based on the specific primers used.

Protocol 3: SNP Genotyping using SNaPshot Assay

This protocol describes the genotyping of the **M122** SNP from the PCR product using the SNaPshot multiplex system.[\[7\]](#)[\[10\]](#)

Materials:

- PCR product from Protocol 2
- Exonuclease I
- Shrimp Alkaline Phosphatase (SAP)
- SNaPshot Multiplex Ready Reaction Mix
- **M122**-specific SNaPshot primer (designed to anneal adjacent to the SNP)
- Capillary electrophoresis system (e.g., ABI 3730xl Genetic Analyzer)
- GeneMapper software

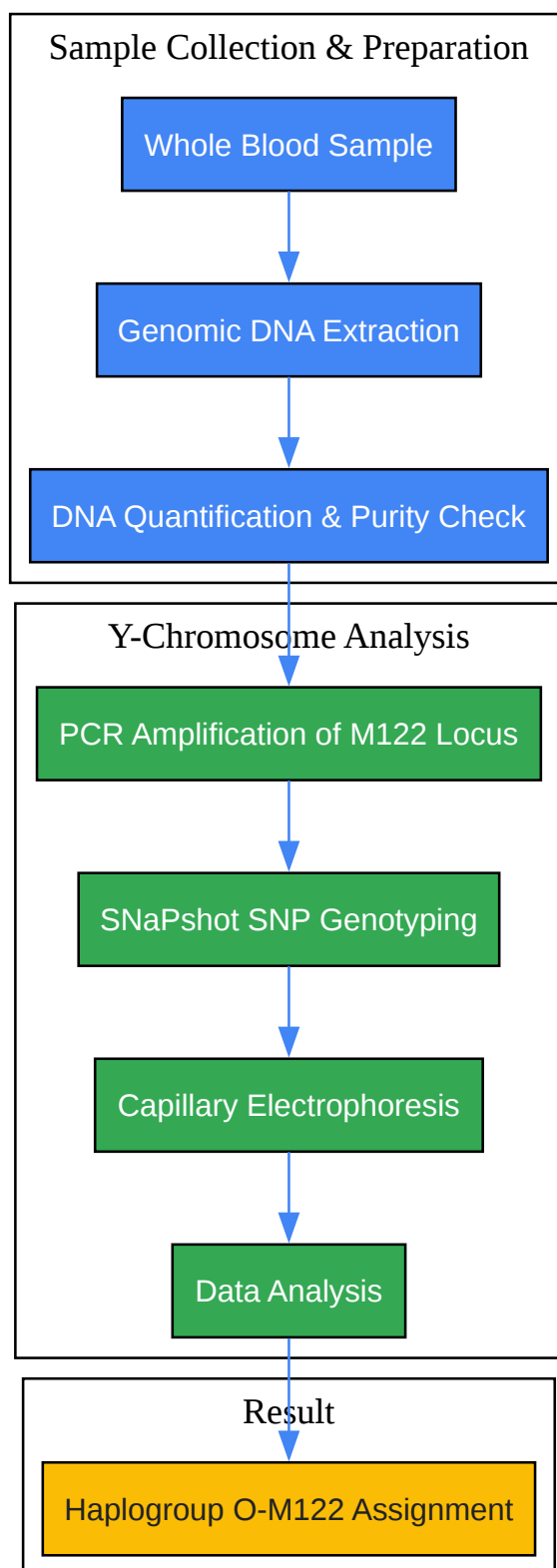
Procedure:

- PCR Product Cleanup:

- To 5 μ L of the PCR product, add 1 μ L of a mix containing Exonuclease I and SAP.
- Incubate at 37°C for 60 minutes to degrade remaining primers and dNTPs.
- Inactivate the enzymes by heating at 85°C for 15 minutes.
- SNaPshot Reaction:
 - Prepare the SNaPshot reaction mix:
 - SNaPshot Multiplex Ready Reaction Mix: 2 μ L
 - Purified PCR product: 2 μ L
 - SNaPshot Primer (1 μ M): 1 μ L
 - Perform the single-base extension reaction in a thermocycler:
 - 25 cycles of: 96°C for 10 sec, 50°C for 5 sec, 60°C for 30 sec.
- Post-extension Treatment:
 - Add 1 μ L of SAP to the SNaPshot reaction product.
 - Incubate at 37°C for 60 minutes.
 - Inactivate the enzyme at 85°C for 15 minutes.
- Capillary Electrophoresis:
 - Prepare a sample for injection by mixing 0.5 μ L of the final SNaPshot product with formamide and a size standard.
 - Run the sample on a capillary electrophoresis instrument.
- Data Analysis:
 - Analyze the resulting electropherogram using software like GeneMapper.

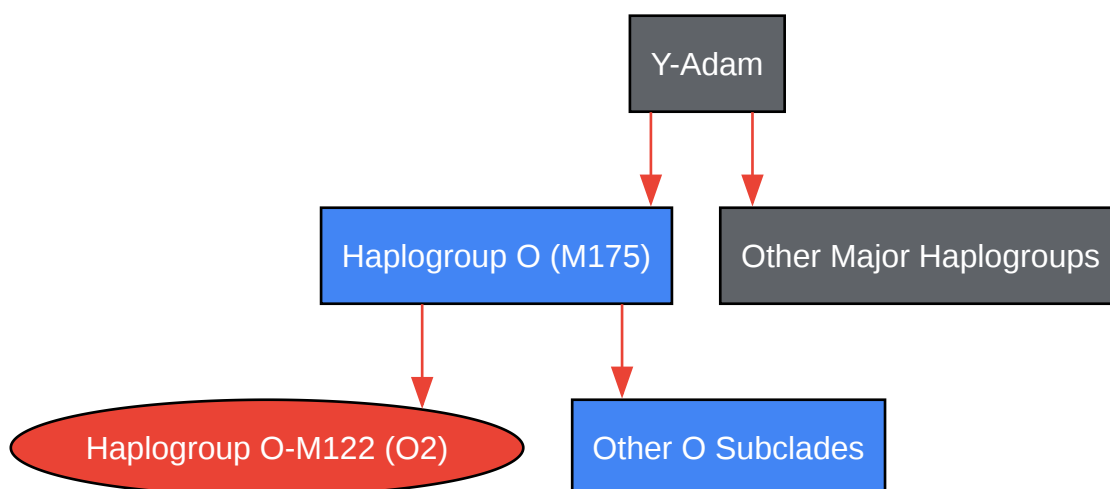
- The color of the fluorescent peak at the expected size of the extended primer will indicate the nucleotide at the **M122** SNP position, thereby determining the haplogroup.

Mandatory Visualization



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Caption: Experimental workflow for Haplogroup O-**M122** determination.



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Caption: Phylogenetic position of Haplogroup O-M122.

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